3-(2,6-Dichlorobenzoyl)-4-methylpyridine
Overview
Description
3-(2,6-Dichlorobenzoyl)-4-methylpyridine: is an organic compound that belongs to the class of pyridines It is characterized by the presence of a 2,6-dichlorobenzoyl group attached to the third position of a 4-methylpyridine ring
Mechanism of Action
Target of Action
A structurally similar compound, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea, is known to act as an insect growth regulator .
Mode of Action
It can be inferred from the structurally similar compound, 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)urea, which is known to inhibit chitin synthesis . Chitin is a crucial component of the exoskeleton of insects and the cell walls of fungi. By inhibiting chitin synthesis, the compound disrupts the growth and development of these organisms.
Biochemical Pathways
Based on the mode of action of the structurally similar compound, it can be inferred that the compound interferes with the biochemical pathways involved in chitin synthesis .
Result of Action
Based on the mode of action of the structurally similar compound, it can be inferred that the compound disrupts the growth and development of organisms that rely on chitin for their structural integrity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorobenzoyl)-4-methylpyridine typically involves the acylation of 4-methylpyridine with 2,6-dichlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions: 3-(2,6-Dichlorobenzoyl)-4-methylpyridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the pyridine ring can be oxidized to form a carboxylic acid derivative.
Reduction: The carbonyl group in the 2,6-dichlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atoms in the 2,6-dichlorobenzoyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as ammonia or primary amines in the presence of a base.
Major Products:
Oxidation: 3-(2,6-Dichlorobenzoyl)-4-carboxypyridine.
Reduction: 3-(2,6-Dichlorobenzyl)-4-methylpyridine.
Substitution: this compound derivatives with various substituents replacing the chlorine atoms.
Scientific Research Applications
Chemistry: 3-(2,6-Dichlorobenzoyl)-4-methylpyridine is used as an intermediate in the synthesis of more complex organic molecules
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It may be used in the design of inhibitors or modulators of specific biological pathways.
Medicine: The compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific diseases or conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers.
Comparison with Similar Compounds
2,6-Dichlorobenzoyl chloride: A precursor used in the synthesis of 3-(2,6-Dichlorobenzoyl)-4-methylpyridine.
4-Methylpyridine: The pyridine ring component of the compound.
2,6-Dichlorobenzoic acid: A related compound with similar structural features.
Uniqueness: this compound is unique due to the combination of the 2,6-dichlorobenzoyl group and the 4-methylpyridine ring This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds
Properties
IUPAC Name |
(2,6-dichlorophenyl)-(4-methylpyridin-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO/c1-8-5-6-16-7-9(8)13(17)12-10(14)3-2-4-11(12)15/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYOLOJEYCBUCA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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